molecular formula C34H38N4O6·2HCl B191386 Hematoporphyrin dihydrochloride CAS No. 17696-69-4

Hematoporphyrin dihydrochloride

Cat. No. B191386
CAS RN: 17696-69-4
M. Wt: 671.6 g/mol
InChI Key: WZQQOXSHARXAID-UHFFFAOYSA-N
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Scientific Research Applications

  • Photosensitization Research

    • Hematoporphyrin dihydrochloride is used in photosensitization research, which involves the study of light-activated molecules (photosensitizers) that convert molecular oxygen into highly reactive oxygen species beneficial for various therapies .
    • The method involves using Hematoporphyrin dihydrochloride as a photosensitizer, which is activated by light to produce reactive oxygen species .
    • The outcomes of this research could lead to the development of new photosensitizers with enhanced tumor selectivity, improving the effectiveness of therapies like PDT .
  • Mitochondria Research

    • Hematoporphyrin dihydrochloride has been used in mitochondria research. When cells are irradiated with Hematoporphyrin as the photosensitizer, mitochondria are profoundly affected .
    • The method involves irradiating cells treated with Hematoporphyrin dihydrochloride and observing the effects on the mitochondria .
    • The results show that coupling between respiration and oxidative phosphorylation, Ca2+ transport, and respiration are successively lost as irradiation continues .
  • Ultrahigh Performance Liquid Chromatography (UHPLC) Analysis

    • Hematoporphyrin dihydrochloride is used in UHPLC analysis, a technique used for the separation of large scale of molecules .
    • The method involves using Hematoporphyrin dihydrochloride as a sample in UHPLC coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS) and Diode Array (DAD) analysis .
    • The results of this analysis can help in the identification of the mixture of porphyrins such as hematoporphyrin and protoporphyrin derivatives .
  • Chemical Composition Analysis

    • Hematoporphyrin dihydrochloride is used in the analysis of chemical composition, specifically in the study of porphyrins .
    • The method involves treating hematoporphyrin dihydrochloride with a mixture of sulphuric acid and acetic acid .
    • The outcomes of this research could lead to a better understanding of the chemical composition of porphyrins and their derivatives .
  • Cancer Detection and Therapy

    • Hematoporphyrin dihydrochloride is used in cancer detection and therapy .
    • The method involves injecting Hematoporphyrin dihydrochloride into the body, where it is preferentially retained in tumors . The tumor tissue, which contains more Hematoporphyrin dihydrochloride than surrounding tissue, is selectively destroyed when exposed to visible light .
    • The results show that this method can be effective in detecting and treating certain types of cancer .
  • Biofuel Cells Research

    • Hematoporphyrin dihydrochloride is used in the research of biofuel cells . Porphyrins, including hematoporphyrin, are used in the conversion of solar to electric energy in a new type of photoelectrochemical biofuel cells .
    • The method involves using Hematoporphyrin dihydrochloride as a component in the biofuel cell, which is activated by light to produce electric energy .
    • The outcomes of this research could lead to the development of new types of biofuel cells that are more efficient and sustainable .
  • Chemical Characterization of Traditional Chinese Medicine (TCM)

    • Hematoporphyrin dihydrochloride is used in the chemical characterization of TCM .
    • The method involves using UHPLC coupled with ESI-MS and DAD analysis for the identification of the mixture of porphyrins such as hematoporphyrin and protoporphyrin derivatives .
    • The outcomes of this research could lead to a better understanding of the chemical composition of TCM and improve its quality control .
  • Identification of Illegal Additives in TCM

    • Hematoporphyrin dihydrochloride is used in the identification of illegal additives in TCM .
    • The method involves using UHPLC coupled with ESI-MS and DAD analysis for the identification of illegal additives in TCM .
    • The outcomes of this research could lead to a better regulation and safety control of TCM .

Safety And Hazards

properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6.2ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQQOXSHARXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hematoporphyrin dihydrochloride

CAS RN

17696-69-4
Record name Hematoporphyrin dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Haematoporphyrin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hematoporphyrin dihydrochloride
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Citations

For This Compound
271
Citations
SA Abdelsalam, AM Korayem, EAM Elsherbini… - Florida …, 2014 - JSTOR
… The photo sensitizers, such like hematoporphyrin dihydrochloride (HpD), a nontoxic chemical has an ability to harm the target pest when mixed with suitable baits. When exposed to light…
Number of citations: 13 www.jstor.org
R Hilf, DB Smail, RS Murant, PB Leakey, SL Gibson - Cancer research, 1984 - AACR
The photosensitizing activity of hematoporphyrin derivative (HPD) was investigated by studying selected enzymes localized to mitochondria and cytosol of R3230AC mammary …
Number of citations: 172 aacrjournals.org
SL Gibson, RS Murant, R Hilf - Photochemistry and …, 1987 - Wiley Online Library
The cytotoxicity that ensues following photosensitization by hematoporphyrin derivative (Hpd) is attributed to production of singlet oxygen. Many of the cellular end points reported to be …
Number of citations: 15 onlinelibrary.wiley.com
JW Owens, L Yang, G Adeola, M Robins… - … of Chromatography B …, 1995 - Elsevier
… All three chromatograms of hematoporphyrin dihydrochloride in Fig. 4 contain two major impurities bearing retention times of 7.3 and 6.0 min. These impurities, although present in all …
Number of citations: 7 www.sciencedirect.com
RS Bodaness, PC Chan - Journal of Biological Chemistry, 1977 - Elsevier
… Hematoporphyrin dihydrochloride was purchased from Sigma Chemical Co., This is an … A typical reaction mixture contained 8 PM hematoporphyrin dihydrochloride, 0.4 rnM NADPH, 10 …
Number of citations: 131 www.sciencedirect.com
CJ Byrne, LV Marshallsay… - Photochemistry and …, 1987 - Wiley Online Library
… Hematoporphyrin dihydrochloride (Roussel) was used without further purification. Hematoporphyrin derivative was prepared using the literature procedure (Dougherty et al., 1978) by …
Number of citations: 62 onlinelibrary.wiley.com
LV Chekulayeva, IN Shevchuk… - Journal of …, 2006 - dl.begellhouse.com
This study was aimed to estimate the participation of reactive oxygen species (ROS), other than singlet oxygen (1 O 2), in the antitumor effect of photodynamic therapy (PDT) with …
Number of citations: 59 www.dl.begellhouse.com
Y Liu, B Shen, F Liu, B Zhang, T Chu, J Bai… - Nuclear medicine and …, 2012 - Elsevier
… By high-resolution ESI-MS, reactant 1 (hematoporphyrin dihydrochloride) was identified as a mixture of hydrochlorides of three porphyrins: protoporphyrin IX 1a, HVD 1b and …
Number of citations: 19 www.sciencedirect.com
SL Gibson, HJ Cohen, R Hilf - Photochemistry and …, 1984 - Wiley Online Library
Experiments were performed to ascertain whether superoxide anion (O 2 − ) was produced by the photodynamic activation of hematoporphyrin derivative (HPD). Three different systems …
Number of citations: 48 onlinelibrary.wiley.com
J Moan, S Sandberg, T Christensen… - Porphyrin …, 1983 - Springer
… Acetylation of hematoporphyrin was carried out by treating hematoporphyrin dihydrochloride (Koch-Light) with a mixture of sulphuric and acetic acids as described by Lipson et al. (1961…
Number of citations: 33 link.springer.com

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